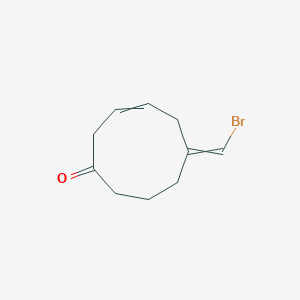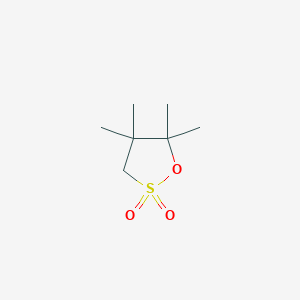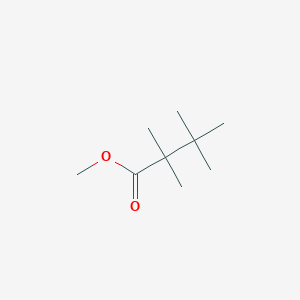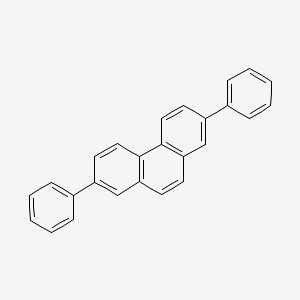
(2-Chloro-3-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-phenylpropyl)benzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, characterized by the presence of a chlorine atom and a phenylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Major Products:
Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.
Phenylpropanone: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Chlorobenzene: Similar in structure but lacks the phenylpropyl group.
Benzyl Chloride: Contains a benzyl group instead of a phenylpropyl group.
Phenylpropyl Chloride: Lacks the benzene ring.
Uniqueness: (2-Chloro-3-phenylpropyl)benzene is unique due to the presence of both a chlorine atom and a phenylpropyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
50434-32-7 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(2-chloro-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
KEOJVWHABMUXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)



![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)



